Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 3-ethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A piperazine derivative with stimulant properties.
3-Ethylpiperazine: A simpler analog without the benzyl group.
N-Benzylpiperazine: Another piperazine derivative with different pharmacological effects.
Uniqueness
Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzyl group and the (3S)-3-ethylpiperazine moiety allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl 3-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H |
InChI Key |
ULHHOQANMQUTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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